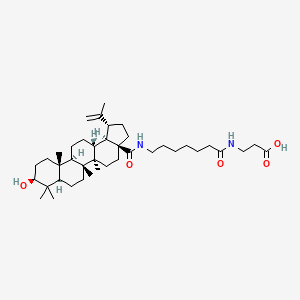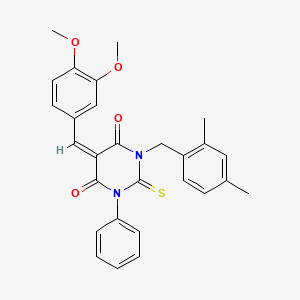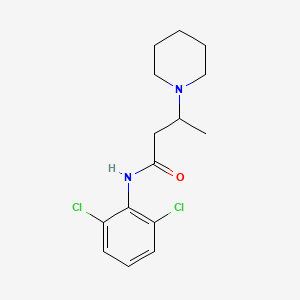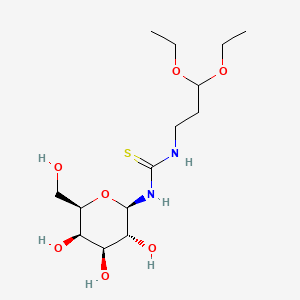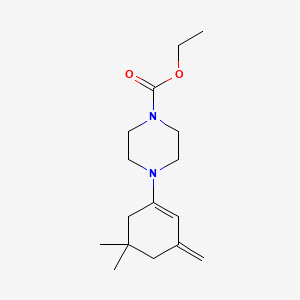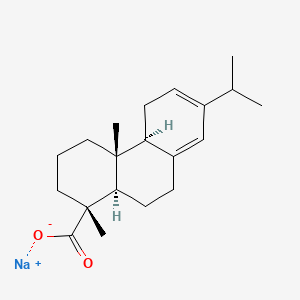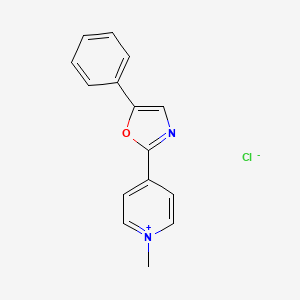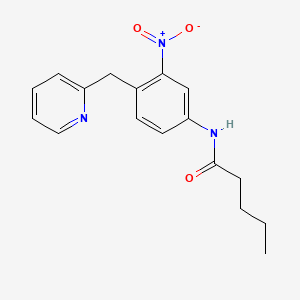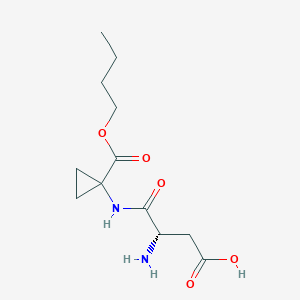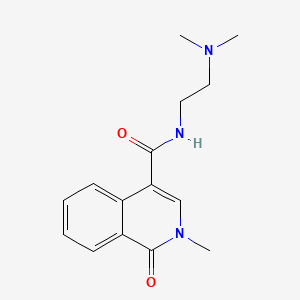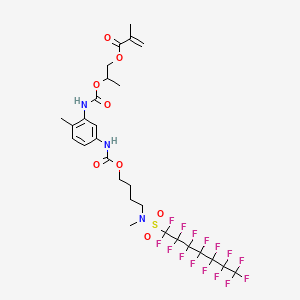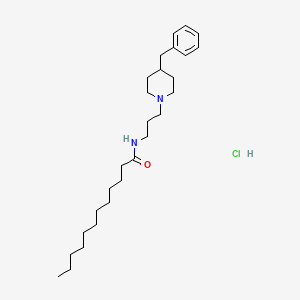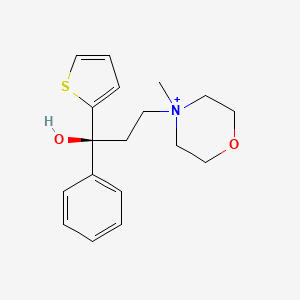
Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- is a complex organic compound that features a morpholinium ion core with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- typically involves multiple steps. One common method includes the reaction of morpholine with a suitable alkylating agent to introduce the 4-methyl group. This is followed by the addition of the 3-hydroxy-3-phenyl-3-(2-thienyl)propyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, nickel complexes
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
科学研究应用
Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Morpholine derivatives: Compounds with similar morpholine cores but different substituents.
Thienyl compounds: Molecules containing the thienyl group, which may exhibit similar chemical reactivity.
Phenylpropyl compounds: Compounds with the phenylpropyl group, which can have comparable biological activities
Uniqueness
Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
1176319-03-1 |
|---|---|
分子式 |
C18H24NO2S+ |
分子量 |
318.5 g/mol |
IUPAC 名称 |
(1S)-3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C18H24NO2S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16/h2-8,15,20H,9-14H2,1H3/q+1/t18-/m0/s1 |
InChI 键 |
HJDYAOBDPZQHOD-SFHVURJKSA-N |
手性 SMILES |
C[N+]1(CCOCC1)CC[C@](C2=CC=CC=C2)(C3=CC=CS3)O |
规范 SMILES |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




